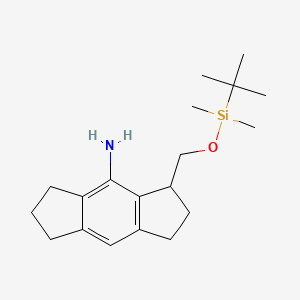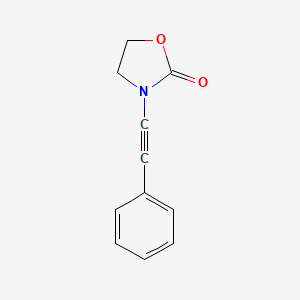
3-(2-Phenylethynyl)-2-oxazolidinone
Overview
Description
3-(2-Phenylethynyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Phenylethynyl)-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Phenylethynyl)-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Monoamine Oxidase Type A : A variant, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, has been identified as highly potent and selective inhibitors of monoamine oxidase type A, with the most effective derivative being significantly more potent than existing inhibitors like toloxatone (Mai et al., 2002).
Latent Aziridine Equivalents : 2-Oxazolidinones can serve as latent aziridine equivalents for aminoethylating aromatic amines, phenols, and thiophenols at elevated temperatures, demonstrating their utility in synthetic chemistry (Poindexter et al., 1992).
Antibiotic Properties : Oxazolidinones target ribosomal RNA, inhibiting protein synthesis in gram-positive bacteria. This unique mechanism of action distinguishes them from other antibiotics acting on the ribosome (Matassova et al., 1999).
Preventing Protein Synthesis Initiation : These compounds inhibit bacterial protein synthesis by preventing the formation of specific complexes essential for this process (Swaney et al., 1998).
Combatting Antibiotic-Resistant Bacteria : Oxazolidinone antibiotics, like linezolid, show potential in addressing antibiotic-resistant Gram-positive cocci, with some currently undergoing clinical trials (Riedl & Endermann, 1999).
Cancer Treatment and Chemical Catalysis : Metal complexes based on oxazolidinone demonstrate potential as cytotoxic agents for cancer treatment and catalysts for carbon-carbon bond coupling via carbon-halogen bond activation (Sarkar et al., 2014).
CO2 Conversion : A Pd/C-TMGPEG 150 Me catalyzed process using oxazolidinone can convert CO2 into energy-related products, offering an alternative route for CO2 conversion (Li et al., 2019).
Reduced Monoamine Oxidase A Activity : Certain 4-substituted 1,2,3-triazoles, as oxazolidinone antibacterial agents, exhibit reduced activity against monoamine oxidase A, which could improve their safety profile (Reck et al., 2005).
properties
IUPAC Name |
3-(2-phenylethynyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUSLWYYBBBMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethynyl)-2-oxazolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



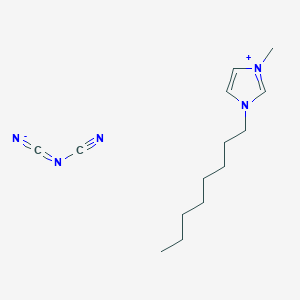
![5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole](/img/structure/B8201866.png)
![2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8201878.png)
![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8201886.png)
![(3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8201892.png)
![N-((11bS)-2,6-Bis(3,5-dimethylphenyl)-4-oxidodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8201900.png)

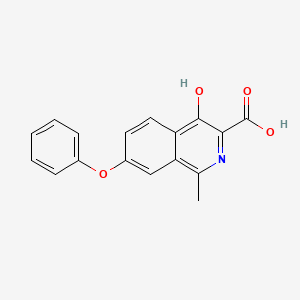
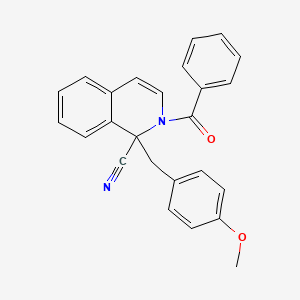
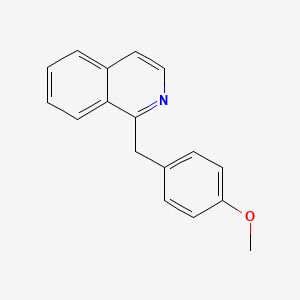

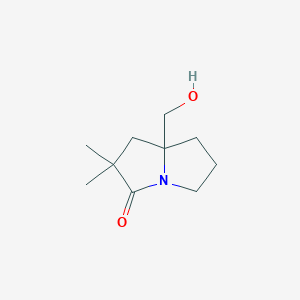
![4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate](/img/structure/B8201934.png)
